molecular formula C18H26O4 B047028 bis(3-Pentyl) Phthalate CAS No. 123518-33-2

bis(3-Pentyl) Phthalate

Cat. No.: B047028
CAS No.: 123518-33-2
M. Wt: 306.4 g/mol
InChI Key: JPROBPRIENGOGO-UHFFFAOYSA-N
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Description

Dipentan-3-yl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol. This compound belongs to the class of phthalate esters, which are commonly used as plasticizers to increase the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentan-3-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with pentan-3-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of dipentan-3-yl benzene-1,2-dicarboxylate may involve continuous esterification processes where phthalic anhydride is reacted with pentan-3-ol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is continuously removed and purified to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dipentan-3-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and pentan-3-ol.

    Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Benzene-1,2-dicarboxylic acid and pentan-3-ol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Dipentan-3-yl benzene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Employed in the production of flexible PVC and other plastic materials.

Mechanism of Action

The mechanism of action of dipentan-3-yl benzene-1,2-dicarboxylate involves its interaction with biological molecules, particularly enzymes and receptors. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. This disruption can lead to various biological effects, including reproductive toxicity and developmental abnormalities .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A phthalate ester used as a plasticizer with similar chemical properties.

    Diethyl phthalate: Another phthalate ester used in cosmetics and personal care products.

    Diisononyl phthalate: A high molecular weight phthalate ester used in flexible PVC applications.

Uniqueness

Dipentan-3-yl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its use as a plasticizer in specialized applications highlights its importance in modifying the flexibility and durability of materials .

Biological Activity

Bis(3-pentyl) phthalate (BPP) is a member of the phthalate family, which are widely used as plasticizers in various applications. Understanding the biological activity of BPP is crucial due to its potential environmental and health impacts. This article synthesizes current research on the biological effects, mechanisms of action, and ecological implications of BPP.

  • Chemical Structure : BPP is an ester formed from phthalic acid and 3-pentanol.
  • Molecular Formula : C₁₅H₂₄O₄
  • Molecular Weight : 280.36 g/mol

Biological Activity Overview

BPP exhibits various biological activities, including endocrine disruption, cytotoxicity, and potential carcinogenic effects. These activities are often assessed through in vitro and in vivo studies.

Endocrine Disruption

Phthalates are known endocrine disruptors, affecting hormone signaling pathways. BPP has been shown to interact with estrogen receptors, leading to altered reproductive functions in animal models.

Cytotoxicity

Research indicates that BPP can induce cytotoxic effects in various cell lines. For example, studies have demonstrated that exposure to BPP results in significant cell death at higher concentrations due to oxidative stress and apoptosis pathways.

Case Studies

  • Reproductive Toxicity : A study on the reproductive toxicity of phthalates found that exposure to similar compounds resulted in decreased sperm quality and altered hormonal profiles in male rats. Although specific data on BPP was not included, the findings suggest a potential risk for similar compounds .
  • Liver Effects : A review highlighted that phthalates can cause liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may also apply to BPP, warranting further research into its hepatic effects .

In Vitro Studies

  • Cell Viability Assays : In vitro assays using human liver cells demonstrated that BPP exposure led to a dose-dependent decrease in cell viability, indicating significant cytotoxicity at concentrations above 100 µM .
  • Gene Expression Analysis : Transcriptomic analyses revealed that exposure to BPP alters expression levels of genes involved in apoptosis and oxidative stress response pathways .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicityReduced cell viability
Endocrine disruptionAltered hormonal signaling
Liver toxicityInduced hypertrophy

The biological activity of BPP is primarily mediated through:

  • Hormonal Modulation : Interference with estrogen and androgen signaling pathways.
  • Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.
  • Apoptosis Pathways : Activation of caspase cascades resulting in programmed cell death.

Environmental Impact

BPP's widespread use as a plasticizer raises concerns about its persistence and bioaccumulation in aquatic environments. Studies have detected phthalates in marine mammals, indicating ecological risks associated with plastic pollution .

Properties

IUPAC Name

dipentan-3-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROBPRIENGOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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